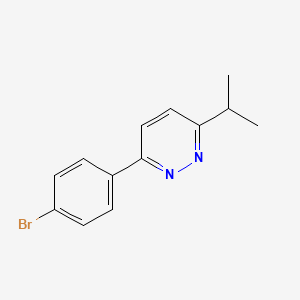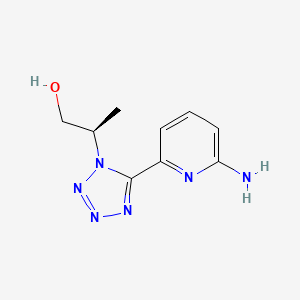
(R)-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is a complex organic compound that features a tetrazole ring and an aminopyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol typically involves multiple steps. One common method starts with the preparation of the aminopyridine derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the addition of the propanol group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in the aminopyridine moiety can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicinal chemistry, ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzyme active sites, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of propanol.
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)butanol: Similar structure but with a butanol group instead of propanol.
Uniqueness
®-2-(5-(6-Aminopyridin-2-yl)-1H-tetrazol-1-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H12N6O |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
(2R)-2-[5-(6-aminopyridin-2-yl)tetrazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H12N6O/c1-6(5-16)15-9(12-13-14-15)7-3-2-4-8(10)11-7/h2-4,6,16H,5H2,1H3,(H2,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
BYKWEAXPKUDMBQ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CO)N1C(=NN=N1)C2=NC(=CC=C2)N |
Kanonische SMILES |
CC(CO)N1C(=NN=N1)C2=NC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


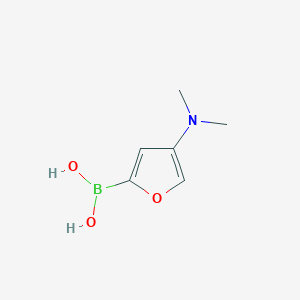
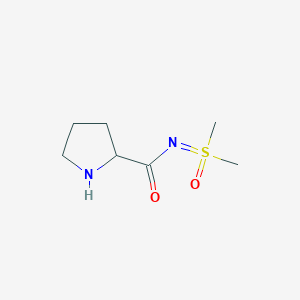
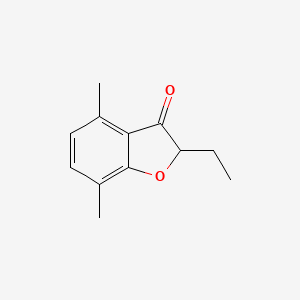
![Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate](/img/structure/B13326677.png)
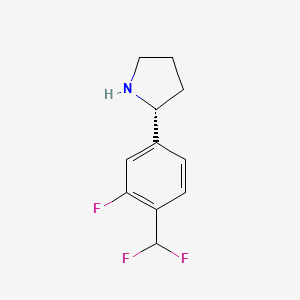
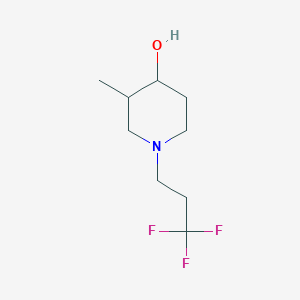
![5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13326689.png)


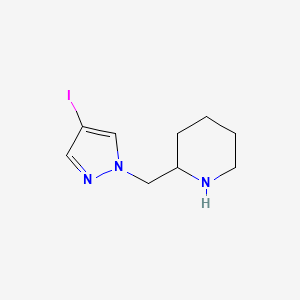
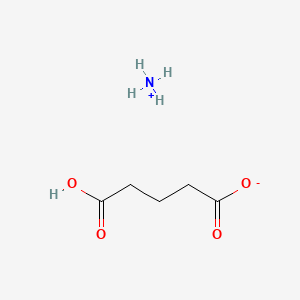
![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
